molecular formula C6H15ClN2O2S B1376227 (2S)-1-methanesulfonyl-2-methylpiperazine hydrochloride CAS No. 956034-35-8

(2S)-1-methanesulfonyl-2-methylpiperazine hydrochloride

Cat. No. B1376227
M. Wt: 214.71 g/mol
InChI Key: ISTPJJDMCAZLOO-RGMNGODLSA-N
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Description

Synthesis Analysis

This involves detailing the process used to synthesize the compound. It includes the starting materials, the reactions involved, the conditions under which the reactions occur, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography , NMR spectroscopy, and mass spectrometry are often used.


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes determining the reagents and conditions necessary for the reactions, as well as the products formed .


Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, optical activity, and reactivity .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis and Chemical Structure Analysis : (2S)-1-Methanesulfonyl-2-methylpiperazine hydrochloride has been studied in the synthesis of various chemical compounds. For instance, Upadhyaya et al. (1997) explored the synthesis and crystal structure of related compounds through reactions involving methanesulfonyl chloride, demonstrating its utility in complex organic synthesis (Upadhyaya et al., 1997).

  • Role in Oxidation Reactions : Research by Flyunt et al. (2001) highlighted the role of methanesulfonyl radicals, closely related to (2S)-1-methanesulfonyl-2-methylpiperazine hydrochloride, in oxidation reactions, particularly involving hydroxyl radicals. This illustrates its potential application in oxidation processes and the study of radical chemistry (Flyunt et al., 2001).

Applications in Analytical Chemistry

  • Analytical Method Development : Gérard-Monnier et al. (1998) utilized methanesulfonic acid, a closely related compound, in developing a colorimetric assay for lipid peroxidation, demonstrating its relevance in analytical chemistry methods (Gérard-Monnier et al., 1998).

Catalytic and Medicinal Applications

  • Catalytic Applications : Tamaddon and Azadi (2018) reported on the synthesis of nicotinum methane sulfonate, which is structurally related to (2S)-1-methanesulfonyl-2-methylpiperazine hydrochloride, highlighting its effectiveness as a catalyst in organic synthesis, particularly in synthesizing 2-amino-3-cyanopyridines (Tamaddon & Azadi, 2018).

  • Biological Activity and Antineoplastic Evaluation : Shealy and Krauth (1993) explored the antineoplastic properties of sulfonate analogs, closely related to (2S)-1-methanesulfonyl-2-methylpiperazine hydrochloride, indicating potential applications in medicinal chemistry and cancer treatment research (Shealy & Krauth, 1993).

Environmental and Microbial Interactions

  • Microbial Metabolism : Kelly and Murrell (1999) studied the microbial metabolism of methanesulfonic acid, a compound related to (2S)-1-methanesulfonyl-2-methylpiperazine hydrochloride, indicating its role in the biogeochemical cycling of sulfur and interactions with various microorganisms (Kelly & Murrell, 1999).

Safety And Hazards

This involves determining the potential risks associated with handling the compound, including toxicity, flammability, and environmental impact .

Future Directions

This involves discussing potential future research directions, such as new synthetic routes, potential applications, and areas where further study is needed .

properties

IUPAC Name

(2S)-2-methyl-1-methylsulfonylpiperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2S.ClH/c1-6-5-7-3-4-8(6)11(2,9)10;/h6-7H,3-5H2,1-2H3;1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISTPJJDMCAZLOO-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1S(=O)(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNCCN1S(=O)(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-1-methanesulfonyl-2-methylpiperazine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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